molecular formula C29H27NO4S B301462 ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

カタログ番号 B301462
分子量: 485.6 g/mol
InChIキー: GSUNFRSDJKXGPG-UQQQWYQISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, also known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 is a promising new drug that has shown efficacy in preclinical studies and is currently undergoing clinical trials.

作用機序

The exact mechanism of action of ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to act by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). The AT2R is involved in the regulation of pain signaling in the nervous system, and blocking its activity has been shown to reduce pain behaviors in animal models of neuropathic pain.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the activity of pain signaling pathways in the nervous system, a decrease in the release of inflammatory mediators, and an increase in the activity of endogenous pain-relieving pathways.

実験室実験の利点と制限

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has several advantages for use in laboratory experiments. It has been shown to be effective in reducing pain behaviors in a variety of animal models of neuropathic pain, and it has a favorable safety profile. However, like all drugs, ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has limitations. It is a small molecule drug that may not be effective in all patients with neuropathic pain, and it may have side effects that limit its use in certain populations.

将来の方向性

There are several future directions for research on ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. These include the development of new formulations of the drug that may be more effective or better tolerated, the identification of biomarkers that can predict which patients are most likely to respond to treatment with ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, and the exploration of new indications for the drug beyond neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate and to identify any potential long-term side effects of the drug.

合成法

The synthesis of ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are commercially available and include 2-aminobenzophenones, thiophene-3-carboxylic acid, and ethyl 2-bromo-2-(3-methylphenyl)acetate. The synthesis involves several steps, including the formation of an imine intermediate and the use of a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

科学的研究の応用

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been extensively studied in preclinical models of neuropathic pain. These studies have shown that ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is effective in reducing pain behaviors in a variety of animal models of neuropathic pain. ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has also been shown to have a favorable safety profile and to be well-tolerated in animals.

特性

製品名

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

分子式

C29H27NO4S

分子量

485.6 g/mol

IUPAC名

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-14-12-19(2)13-15-23)17-22-10-5-6-11-24(22)34-18-21-9-7-8-20(3)16-21/h5-17,30H,4,18H2,1-3H3/b25-17-

InChIキー

GSUNFRSDJKXGPG-UQQQWYQISA-N

異性体SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=CC(=C3)C)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC(=C3)C)C1=O)NC4=CC=C(C=C4)C

正規SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC(=C3)C)C1=O)NC4=CC=C(C=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。